molecular formula C9H14N2O B1482272 2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 2091104-62-8

2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No. B1482272
M. Wt: 166.22 g/mol
InChI Key: PSNBWWUOWOUIAI-UHFFFAOYSA-N
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Description

The compound “2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol” would consist of a pyrazole ring attached to a cyclobutyl group at the 3-position and an ethanol group at the 2-position .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including N-alkylation, N-acylation, sulfonation, reduction, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol” would depend on its specific structure. Generally, pyrazoles are stable, aromatic compounds. They are often solids at room temperature .

Scientific Research Applications

Structural Characterization and Analysis

Research has shown interest in the structural characterization of pyrazole derivatives, employing techniques like X-ray diffraction studies and Hirshfeld surface analysis. These techniques aid in understanding the molecular arrangement and intermolecular interactions of pyrazole compounds, which are crucial for developing materials with specific properties (Delgado et al., 2020).

Potential as COX-2 Inhibitors

Pyrazole derivatives have been synthesized as potential COX-2 inhibitors, indicating their application in the development of anti-inflammatory agents. This is significant as COX-2 selective inhibitors can potentially reduce inflammation with fewer side effects compared to non-selective NSAIDs (Patel et al., 2004).

Anticancer Agent Development

A series of pyrazolyl derivatives have been evaluated for their cytotoxicity against various human cancer cell lines. Some compounds exhibited promising activity, which underscores the potential of pyrazole derivatives in developing anticancer therapies (Alam et al., 2018).

Antimicrobial Activity

Synthesis and evaluation of pyrazole-containing compounds have demonstrated significant antimicrobial activity against a range of bacteria and fungi, highlighting their potential as antimicrobial agents. This research direction is critical due to the rising challenge of antibiotic resistance (Desai et al., 2017).

Applications in Nanotechnology

Pyrazole derivatives have been utilized as ligands in the synthesis of palladium complexes, which have further applications in catalysis and the development of nanomaterials. Such research offers insights into designing new materials for electronic, catalytic, and optical applications (Matos et al., 2009).

Future Directions

The future directions for research on “2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol” would likely depend on its potential applications. Given the wide range of biological activities exhibited by pyrazole derivatives, it could be a promising area for further study .

properties

IUPAC Name

2-(5-cyclobutyl-1H-pyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c12-5-4-8-6-10-11-9(8)7-2-1-3-7/h6-7,12H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNBWWUOWOUIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C=NN2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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